molecular formula C11H11NO4 B7524665 1-(3-Nitro-4-prop-2-enoxyphenyl)ethanone

1-(3-Nitro-4-prop-2-enoxyphenyl)ethanone

Cat. No.: B7524665
M. Wt: 221.21 g/mol
InChI Key: MVTVRQSHIAYKNI-UHFFFAOYSA-N
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Description

1-(3-Nitro-4-prop-2-enoxyphenyl)ethanone is a synthetic chalcone derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. This compound integrates key pharmacophoric features, including a nitro-aromatic ring and an α,β-unsaturated ketone system, which are recognized in scientific literature for their broad biological potential. Chalcones and their derivatives are extensively investigated in research for their versatile pharmacological activities, demonstrating significant promise in studies targeting antimicrobial and antiviral applications . They have shown suitable inhibitory effects in research models by targeting a range of viral enzymes . Furthermore, the structural motif of an α,β-unsaturated ketone can function as a Michael acceptor, potentially enabling the molecule to interact with biological nucleophiles, a mechanism explored in the context of proteasome inhibition . The nitro-aromatic moiety and the propenyloxy side chain in its structure make it a valuable intermediate for further chemical derivatization, such as in the synthesis of more complex heterocyclic scaffolds for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the exploration of novel therapeutic agents, particularly against pathogenic viruses and multidrug-resistant bacteria, which are major global health concerns . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-nitro-4-prop-2-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTVRQSHIAYKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Ethanones

1-(3-Nitrophenyl)ethanone (CAS 121-89-1)
  • Structure: Phenyl ring with -NO₂ at the 3-position and -COCH₃ at the 1-position.
  • Applications : Likely used as an intermediate in organic synthesis.
  • Key Difference: Lacks the propenoxy group, reducing steric hindrance and altering reactivity compared to the target compound .
1-(2-Amino-6-nitrophenyl)ethanone
  • Structure: -NO₂ at the 6-position and -NH₂ at the 2-position.
  • Safety Data: Classified as non-hazardous under EC regulations, but toxicological data are incomplete .

Propenone and Propenoxy Derivatives

(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one
  • Structure: Conjugated propenone (-C=O-CH=CH-) linking 4-nitrophenyl and phenyl groups.
  • Applications: Used in materials science for its π-conjugated system, which may differ from the target compound’s propenoxy group in electronic properties .
JWH-250 (1-(1-Pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone)
  • Structure: Indole and methoxyphenyl groups linked via ethanone.
  • Applications: Synthetic cannabinoid with psychoactive properties; regulated due to health risks .
  • Key Difference: The indole and methoxyphenyl substituents confer distinct biological activity compared to the nitro-propenoxy motif in the target compound .

Hydroxy- and Methoxy-Substituted Ethanones

1-(3-Ethyl-4-hydroxyphenyl)ethanone
  • Synthesis: Prepared via Friedel-Crafts acetylation of 2-ethylphenol (60% yield in CS₂) .
  • Physical Properties : Melting point 89–95°C; molecular weight 164.20 g/mol.
  • Key Difference: The hydroxyl and ethyl groups enhance hydrogen bonding but reduce electrophilicity compared to the nitro-propenoxy substituents .
1-(5-Amino-2,4-dihydroxyphenyl)ethanone
  • Structure: Multiple hydroxyl groups and an amino substituent.
  • Applications: Potential use in pharmaceutical intermediates due to redox-active groups .
  • Key Difference: The amino and hydroxyl groups increase polarity and metabolic susceptibility, contrasting with the nitro group’s electron-withdrawing effects .

Metabolic Pathways

Iloperidone, a 3-methoxy-4-propoxy-substituted ethanone, undergoes O-dealkylation and hydroxylation in vivo . The propenoxy group in the target compound may undergo similar metabolic cleavage, but the nitro group could introduce additional oxidative pathways .

Enzyme Inhibition

1-(2-Hydroxy-4-morpholinophenyl)ethanone acts as a DNA-PK inhibitor, enhancing radiation therapy efficacy . The nitro-propenoxy substituents in the target compound might influence kinase binding affinity differently due to steric and electronic effects .

Antifungal and Anticancer Activity

Metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone exhibit enhanced antifungal activity compared to the free ligand . The nitro group in the target compound could similarly coordinate metals, but the propenoxy chain may alter bioavailability .

Data Tables

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1-(3-Nitro-4-prop-2-enoxyphenyl)ethanone C₁₁H₁₁NO₄ 3-NO₂, 4-OCH₂CH=CH₂ Hypothesized intermediate N/A
1-(3-Nitrophenyl)ethanone C₈H₇NO₃ 3-NO₂ Organic synthesis intermediate
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁NO₃ 4-NO₂, propenone bridge Conjugated material precursor
1-(5-Amino-2,4-dihydroxyphenyl)ethanone C₈H₉NO₃ 2-OH, 4-OH, 5-NH₂ Redox-active pharmaceutical intermediate

Preparation Methods

Nitration of 4-Prop-2-enoxyacetophenone

This method prioritizes introducing the propenyloxy group before nitration.

Step 1: Synthesis of 4-Prop-2-enoxyacetophenone

Reaction :
4-Hydroxyacetophenone is allylated using allyl bromide under basic conditions.

Conditions :

  • Base : Potassium carbonate (2 eq) in dimethylformamide (DMF).

  • Temperature : 70°C for 2 hours.

  • Yield : ~83%.

Mechanism :
The hydroxyl group of 4-hydroxyacetophenone undergoes nucleophilic substitution with allyl bromide, facilitated by the base.

Step 2: Nitration of 4-Prop-2-enoxyacetophenone

Reaction :
The allylated intermediate is nitrated using mixed acid (HNO₃/H₂SO₄).

Conditions :

  • Temperature : -15°C to -20°C.

  • Acid Ratio : 1:3 (HNO₃:H₂SO₄).

  • Reaction Time : 1–2 hours.

Regioselectivity :
The propenyloxy group (ortho/para-directing) and acetyl group (meta-directing) compete, favoring nitration at position 3 (ortho to propenyloxy).

Challenges :

  • Byproduct formation (e.g., 5-nitro isomer) necessitates chromatographic purification.

  • Yield : 34–65% after optimization.

O-Allylation of 3-Nitro-4-hydroxyacetophenone

This approach introduces the nitro group prior to propenyloxy functionalization.

Step 1: Nitration of 4-Hydroxyacetophenone

Reaction :
Direct nitration of 4-hydroxyacetophenone.

Conditions :

  • Nitrating Agent : Fuming HNO₃ in acetic anhydride.

  • Temperature : 0–5°C.

  • Yield : ~40% (with 3-nitro as major product).

Regioselectivity :
The hydroxyl group directs nitration to positions 3 and 5. The acetyl group’s meta-directing effect favors position 3.

Step 2: O-Allylation of 3-Nitro-4-hydroxyacetophenone

Reaction :
The nitro-phenol intermediate is allylated using allyl bromide.

Conditions :

  • Base : Sodium hydride in tetrahydrofuran (THF).

  • Temperature : 25°C for 12 hours.

  • Yield : ~75%.

Mechanism :
Deprotonation of the hydroxyl group by NaH enables nucleophilic attack on allyl bromide.

Comparative Analysis of Methods

Parameter Path A (Allylation → Nitration)Path B (Nitration → Allylation)
Regioselectivity Control Moderate (competing directing groups)High (hydroxy directs nitration)
Byproducts 5-Nitro isomer (15–20%)Minimal (<5%)
Overall Yield 28–45%30–50%
Purification Complexity High (chromatography required)Moderate (recrystallization)

Advanced Methodologies

Friedel-Crafts Acetylation of Pre-functionalized Intermediates

Patent EP0030423B1 describes Friedel-Crafts acetylation of protected aminophenols. Adapting this:

  • Protect 3-nitro-4-allyloxyphenol as its acetate ester.

  • Acetylate using AlCl₃ and acetyl chloride.

  • Deprotect under acidic conditions.

Advantage : Avoids nitration regioselectivity issues.
Yield : ~34%.

Claisen Rearrangement for Side-Chain Modification

For propenyloxy group installation:

  • Synthesize 4-allyloxyacetophenone.

  • Heat to 200°C to induce Claisen rearrangement, forming 3-allyl-4-hydroxyacetophenone.

  • Nitrate the hydroxy group’s para position.

Limitation : Requires high-temperature conditions (200°C).

Industrial-Scale Considerations

  • Continuous Flow Nitration : Reduces exothermic risks and improves yield.

  • Catalytic Allylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rate.

  • Waste Management : Neutralize spent acid via CaCO₃ treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Nitro-4-prop-2-enoxyphenyl)ethanone, and how are reaction conditions optimized?

  • The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-nitro-4-prop-2-enoxybenzaldehyde may undergo acylation under anhydrous conditions to introduce the ethanone group .
  • Optimization involves controlling reaction temperature (typically 0–50°C), solvent choice (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios of reagents to maximize yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • NMR :

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), the vinyl group (δ 5.0–6.5 ppm), and the acetyl group (δ 2.5–3.0 ppm for CH₃) confirm substituent positions.
  • ¹³C NMR : Signals for carbonyl (δ ~200 ppm) and nitro groups (δ ~150 ppm) validate the structure .
    • IR : Strong absorption bands for C=O (~1700 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹) groups are diagnostic .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Precautionary Measures :

  • Avoid inhalation or skin contact (use fume hoods, gloves, and lab coats).
  • Store in a cool, dry place away from oxidizing agents due to potential nitro group reactivity .
    • Emergency Response : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Toxicity data are limited, so treat with caution .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Used to calculate electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks and redox behavior .
  • Applications : DFT can model nitro group reduction pathways or interactions with biological targets (e.g., enzymes) by analyzing charge transfer and bond dissociation energies .

Q. How can reaction mechanisms for nitration and acylation steps be validated experimentally?

  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitro group incorporation via MS/NMR .
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates (e.g., nitronium ion formation in nitration) .
  • Control Experiments : Compare yields under varying acid catalysts (e.g., H₂SO₄ vs. HNO₃) to confirm mechanistic pathways .

Q. What strategies are effective for resolving structural contradictions in crystallographic data for derivatives of this compound?

  • X-ray Crystallography : Use SHELX software for structure refinement. Discrepancies in bond lengths/angles (e.g., nitro vs. ketone geometry) are resolved by iterative least-squares fitting and electron density mapping .
  • Complementary Techniques : Pair crystallography with solid-state NMR or Raman spectroscopy to validate hydrogen bonding and packing arrangements .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for derivatives of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are derived from dose-response curves .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro to amino groups) and compare bioactivity to identify critical functional groups .
    • Molecular Docking : Use software like AutoDock to predict binding modes with protein targets, guided by DFT-derived charge distributions .

Methodological Considerations Table

Research AspectKey MethodsReferences
Synthesis Friedel-Crafts acylation, nitration
Characterization NMR, IR, MS, X-ray crystallography
Computational DFT, molecular docking
Bioactivity Enzyme assays, SAR studies

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